![molecular formula C15H10ClFN2OS B2536613 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-16-0](/img/no-structure.png)
6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, also known as AG1478, is a synthetic compound that belongs to the quinazoline family. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR pathway plays a crucial role in cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy.
Aplicaciones Científicas De Investigación
AMPA Receptor Antagonists
6-Chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one derivatives have been explored as AMPA receptor antagonists, highlighting their potential in neuropharmacology. A study by Chenard et al. (2001) detailed the synthesis and evaluation of quinazolin-4-one derivatives as AMPA receptor inhibitors, demonstrating significant structure-activity relationships that influence their efficacy. These findings suggest potential applications in treating neurological conditions associated with aberrant AMPA receptor activity, such as epilepsy and neurodegenerative diseases (Chenard et al., 2001).
Antimicrobial Agents
Another realm of application for this chemical scaffold is in the development of antimicrobial agents. Geesi et al. (2020) synthesized a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, investigating its structure and antibacterial properties. Their work indicates the potential of such compounds in creating new antibacterial agents, contributing to the ongoing battle against bacterial resistance (Geesi et al., 2020).
Synthesis and Characterization Techniques
The synthesis and characterization of quinazolinone derivatives also contribute significantly to the field of chemical research, providing insights into the relationships between structure and activity. Kut et al. (2020) described the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, showcasing methodologies that could be applied to the synthesis of other quinazolinone derivatives for various scientific applications (Kut et al., 2020).
Biological Activity and Drug Design
Further research into quinazolinone derivatives, such as the work by Kaur et al. (2010), highlights their potential biological activities, including antipsychotic and anticonvulsant effects. Such studies underline the importance of this chemical class in drug discovery and development, potentially leading to new therapeutic options for a range of disorders (Kaur et al., 2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 4-fluorobenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by the addition of sodium sulfide to the resulting intermediate.", "Starting Materials": [ "4-fluorobenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "Sodium sulfide" ], "Reaction": [ "Step 1: 4-fluorobenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable solvent and a base to form the intermediate 6-chloro-3-[(4-fluorophenyl)methyl]-2-formyl-1H-quinazolin-4-one.", "Step 2: The intermediate is then treated with sodium sulfide in the presence of a suitable solvent to form the final product, 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
Número CAS |
422527-16-0 |
Nombre del producto |
6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Fórmula molecular |
C15H10ClFN2OS |
Peso molecular |
320.77 |
Nombre IUPAC |
6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10ClFN2OS/c16-10-3-6-13-12(7-10)14(20)19(15(21)18-13)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21) |
Clave InChI |
RTHXGSZWBQCMSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





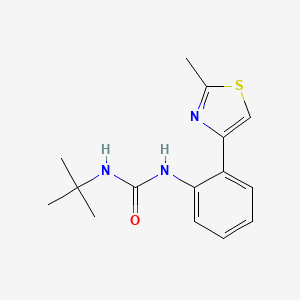
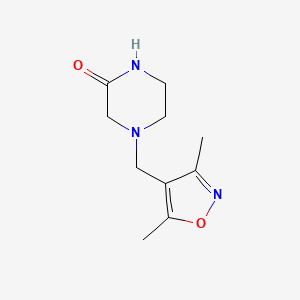

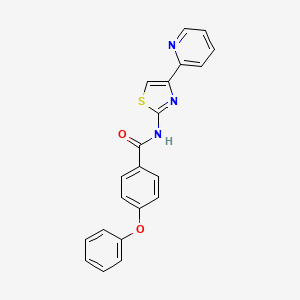
![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)


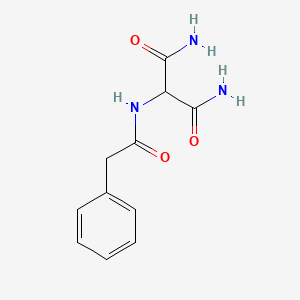
![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2536544.png)
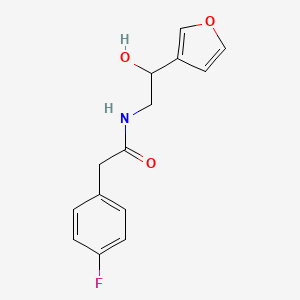
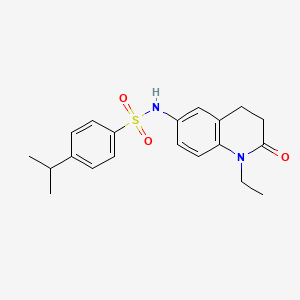
![[4-(Imidazol-1-ylmethyl)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2536553.png)